molecular formula C12H10Cl2O2 B2791644 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 147054-01-1

6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2791644
CAS No.: 147054-01-1
M. Wt: 257.11
InChI Key: FEPJUWJEMJYJCF-UHFFFAOYSA-N
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Description

6-Chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one is a halogenated coumarin derivative characterized by a chromen-2-one backbone substituted with chloro, chloromethyl, and methyl groups at positions 6, 4, and 5/7, respectively. Coumarins are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Synthetically, such compounds are often prepared via Pechmann condensation or alkylation reactions, as seen in related structures .

Properties

IUPAC Name

6-chloro-4-(chloromethyl)-5,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O2/c1-6-3-9-11(7(2)12(6)14)8(5-13)4-10(15)16-9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPJUWJEMJYJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one typically involves the chlorination of 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one. This process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate compounds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form 6-chloro-4-(formyl)-5,7-dimethyl-2H-chromen-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (dichloromethane, ethanol), catalysts (triethylamine, pyridine).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: 6-chloro-4-(formyl)-5,7-dimethyl-2H-chromen-2-one.

    Reduction Reactions: 6-chloro-4-(hydroxymethyl)-5,7-dimethyl-2H-chromen-2-one.

Scientific Research Applications

Biological Activities

Research indicates that 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one exhibits several promising biological activities:

  • Anticancer Properties :
    • Studies have demonstrated that coumarin derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown activity against Mcl-1 (myeloid cell leukemia sequence 1), a protein involved in cell survival pathways in cancers .
  • Antioxidant Activity :
    • Coumarin compounds are known for their antioxidant properties, which can protect cells from oxidative stress and related damage .
  • Antimicrobial Effects :
    • Some derivatives have been tested for their antimicrobial potential against various pathogens, indicating a role in developing new antimicrobial agents .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to be utilized in:

  • Drug Development :
    • Its derivatives are being explored as potential drugs due to their ability to interact with specific biological targets involved in disease processes.
  • Pharmaceutical Formulations :
    • The compound's stability and solubility profiles make it suitable for incorporation into pharmaceutical formulations aimed at treating cancer and other diseases.

Agricultural Applications

The compound also shows potential for use in agriculture:

  • Pesticide Development :
    • Research has indicated that certain coumarin derivatives possess insecticidal properties, making them candidates for developing novel pesticides .

Materials Science Applications

In materials science, the compound's unique properties can be exploited for:

  • Polymer Chemistry :
    • The incorporation of coumarin moieties into polymer matrices can enhance material properties such as UV resistance and mechanical strength.

Case Studies

StudyFocusFindings
Mcl-1 InhibitionDemonstrated potent inhibitory activity of synthesized coumarin derivatives against cancer cell lines.
Antioxidant ActivityEvaluated antioxidant properties of various coumarin derivatives; showed significant protective effects against oxidative stress.
Agricultural UseInvestigated insecticidal activity of coumarin derivatives; identified several effective compounds against common agricultural pests.

Mechanism of Action

The mechanism of action of 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
6-Chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one Cl (6), CH₂Cl (4), CH₃ (5,7) 285.14 g/mol Enhanced electrophilicity, potential antimicrobial activity
4-(Chloromethyl)-5,7-dimethoxy-2H-chromen-2-one CH₂Cl (4), OCH₃ (5,7) 270.68 g/mol Increased solubility due to methoxy groups; used in alkylation reactions
6-Chloro-4-[(4-methylphenoxy)methyl]-2H-chromen-2-one Cl (6), CH₂O(C₆H₄CH₃) (4) 330.78 g/mol Crystalline stability; C–H⋯O/Cl hydrogen bonding
5,7-Dimethoxy-6-methyl-2-phenyl-4H-chromen-4-one OCH₃ (5,7), CH₃ (6), C₆H₅ (2) 326.35 g/mol Flavonoid-like structure; natural product derivative
4-Chloromethyl-5,7-dihydroxy-2H-chromen-2-one CH₂Cl (4), OH (5,7) 228.62 g/mol Polar hydroxyl groups; potential antioxidant activity

Research Findings

  • Antitumor Potential: Coumarins with small sulfonyl substituents (e.g., 5-O-methylsulfonyl derivatives) demonstrate cytotoxic activity comparable to doxorubicin , but the target compound’s antitumor efficacy remains underexplored.
  • Thermodynamic Stability : Chlorine substituents increase thermal stability but may reduce bioavailability due to higher molecular weight and hydrophobicity .

Biological Activity

6-Chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects based on recent studies.

  • Chemical Formula : C12H10Cl2O2
  • CAS Number : 88214-41-9
  • Molecular Weight : 265.11 g/mol

Synthesis

The synthesis of this compound typically involves halogenation and alkylation processes. The compound can be synthesized through the reaction of 4-halomethyl coumarins with appropriate reagents under controlled conditions, yielding a product with specific biological properties.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various cellular targets. The following sections detail its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the potential of coumarin derivatives in cancer therapy. Specifically, this compound has been evaluated for its ability to inhibit Myeloid cell leukemia-1 (Mcl-1), a protein that helps cancer cells evade apoptosis. The compound exhibited notable inhibitory activity against Mcl-1 with an inhibition constant (KiK_i) of approximately 1.04 μM, indicating its potential as a therapeutic agent in cancer treatment .

2. Anti-Alzheimer's Properties

Coumarins have also been investigated for their neuroprotective effects. In vitro studies show that derivatives similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s. Compounds in this class have demonstrated IC50 values ranging from 15.2 to 34.2 μM against AChE .

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways through inhibition of cyclooxygenase enzymes (COX). Studies indicate that coumarin derivatives can act as dual inhibitors of COX enzymes, which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of coumarin derivatives:

Substituent PositionSubstituent TypeEffect on Activity
C-4ChloromethylEnhances Mcl-1 inhibition
C-5 and C-8Nitrogen-containing groupsUnfavorable for Mcl-1 inhibition
C-6Electron-withdrawing groupsImproves selectivity and potency

The introduction of hydrophobic and electron-withdrawing groups at specific positions has been shown to enhance the inhibitory capacity against Mcl-1, while hydrophilic substitutions tend to reduce potency .

Case Studies

  • Mcl-1 Inhibition : A study synthesized over thirty coumarin derivatives and evaluated their Mcl-1 inhibitory activities using fluorescence polarization assays. The results indicated that the presence of chloromethyl at the C-4 position significantly improved inhibitory efficacy compared to other substitutions .
  • Neuroprotective Effects : In a separate study focused on neuroprotection, compounds similar to this compound were found to inhibit Aβ42 self-aggregation and protect neuronal cells from oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one, and how are reaction conditions optimized?

  • The compound is synthesized via nucleophilic substitution or Pechmann condensation. For example, chloromethylation of preformed coumarin derivatives using chloromethylating agents (e.g., ClCH₂SO₃H) under acidic conditions yields the target compound. Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst loading (e.g., ZnCl₂) to improve yields (typically 60–75%) . Green chemistry approaches, such as using ionic liquids or continuous flow reactors, enhance efficiency and reduce environmental impact .

Q. How is the structural identity of this compound validated experimentally?

  • Spectral Data :

  • ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.8 ppm for ¹H; δ ~45 ppm for ¹³C) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns .
  • IR : Stretching vibrations for C=O (1730–1750 cm⁻¹) and C-Cl (650–750 cm⁻¹) are diagnostic .
    • X-ray crystallography : SHELX software refines crystal structures, with typical bond lengths (C-Cl: 1.73–1.77 Å) and angles (C-O-C: ~120°) . Mercury software visualizes molecular packing and hydrogen-bonding networks .

Q. What are the primary biological activities reported for this compound?

  • Demonstrates antifungal activity against Candida albicans (MIC: 8–16 µg/mL) and anticancer potential via apoptosis induction in breast cancer cell lines (IC₅₀: 10–20 µM). Activity is attributed to the chloromethyl group forming covalent bonds with enzyme active sites (e.g., cytochrome P450 inhibition) .

Q. How are eco-friendly synthesis methods implemented for this compound?

  • Solvent-free reactions or biodegradable solvents (e.g., cyclopentyl methyl ether) reduce waste. Catalysts like montmorillonite K10 clay improve atom economy (up to 85%) .

Advanced Research Questions

Q. How can reaction mechanisms involving the chloromethyl group be elucidated?

  • Substitution Reactions : Kinetic studies (e.g., Hammett plots) and DFT calculations identify transition states for nucleophilic attacks. For example, SN2 displacement by amines shows a linear free-energy relationship (ρ = +1.2) .
  • Oxidation/Reduction : Cyclic voltammetry reveals redox potentials (E₁/2 ~ −0.5 V vs. Ag/AgCl) for chromenone core reduction. ESR spectroscopy detects radical intermediates during oxidation .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

  • Cross-validate using multiple techniques:

  • HPLC-MS confirms purity (>95%) and detects byproducts.
  • Variable-temperature NMR resolves overlapping signals (e.g., methyl groups at δ 2.3–2.6 ppm) .
    • Reproduce reactions under inert atmospheres to exclude moisture/O₂ interference .

Q. How does molecular docking predict interactions with biological targets?

  • Dock the compound into SARS-CoV-2 PLpro (PDB: 7CMD) using AutoDock Vina. Key interactions:

  • Chloromethyl group forms halogen bonds with Gly163 (distance: 3.1 Å).
  • Chromenone core engages in π-π stacking with Tyr268 .
    • MD simulations (100 ns) assess binding stability (RMSD < 2.0 Å) .

Q. What computational methods model electronic properties and reactivity?

  • DFT (B3LYP/6-311+G(d,p)) :

  • HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity.
  • Molecular electrostatic potential (MEP) highlights electrophilic regions near the chloromethyl group .
    • ADMET Prediction : Low blood-brain barrier penetration (logBB < −1.0) and hepatotoxicity alerts (CYP3A4 inhibition) guide drug design .

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